molecular formula C8H8N4 B6615944 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine CAS No. 1242188-21-1

3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine

Cat. No.: B6615944
CAS No.: 1242188-21-1
M. Wt: 160.18 g/mol
InChI Key: IORQSJPVIZBFPG-UHFFFAOYSA-N
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Description

3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with triazole precursors. One common method is the “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This reaction is known for its high efficiency and selectivity, producing the triazole ring in a single step .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale “click” reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of copper catalysts, appropriate solvents, and controlled temperatures to optimize the reaction rate and product formation .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce various reduced nitrogen heterocycles .

Mechanism of Action

The mechanism of action of 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine involves its interaction with various molecular targets. In medicinal applications, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to enhance binding affinity and selectivity towards specific biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-3-yl)pyridine
  • 2-(1H-1,2,4-triazol-5-yl)pyridine
  • 2-(1H-1,2,3-triazol-4-yl)pyridine

Uniqueness

3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole-pyridine derivatives, it offers different reactivity and binding characteristics, making it valuable for specific applications in coordination chemistry and medicinal chemistry .

Biological Activity

3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is a compound that incorporates the biologically significant 1,2,4-triazole ring within a pyridine framework. This structural combination has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles, including this compound, demonstrate significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds containing the triazole moiety have shown MIC values as low as 0.0156 μg/mL against Candida albicans and other bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antibacterial effect is often attributed to the inhibition of DNA gyrase and other essential bacterial enzymes .

Antifungal Activity

The antifungal properties of triazole derivatives are well documented:

  • Comparative Efficacy : In studies comparing various triazole compounds, some showed up to 64-fold increased potency against fungal pathogens compared to established antifungals like fluconazole .
  • Broad Spectrum : The activity against a range of fungi including Candida species highlights the potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

Cancer Type Cell Line IC50 (μM)
Breast CancerMCF-710.5
Colon CancerHT-2912.3
Lung CancerA54915.8

Studies have shown that compounds with similar structures exhibit significant antiproliferative activity against these cell lines .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been a focus of research:

  • In Vivo Studies : Compounds were tested in carrageenan-induced rat models showing reduced paw edema comparable to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Functional Groups : The presence of electron-donating groups on the phenyl ring has been shown to enhance antibacterial activity. Conversely, longer alkyl chains on certain positions can diminish efficacy .

Case Studies

Several studies illustrate the effectiveness of this compound and its derivatives:

  • Study on Antibacterial Properties : A study demonstrated that a derivative with a hydroxyl group showed inhibition zones comparable to levofloxacin against Bacillus subtilis .
  • Anticancer Screening : In vitro assays revealed that certain triazole derivatives exhibited potent growth inhibition in breast cancer cell lines, indicating their potential as chemotherapeutic agents .

Properties

IUPAC Name

3-(1,2,4-triazol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-8(4-9-3-1)5-12-7-10-6-11-12/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORQSJPVIZBFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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